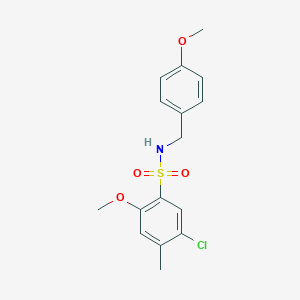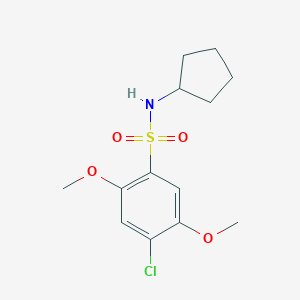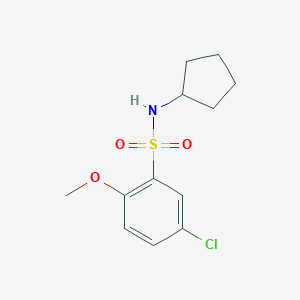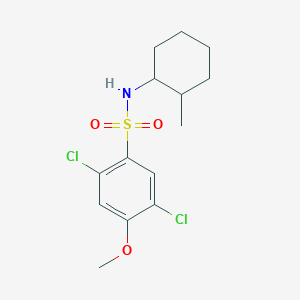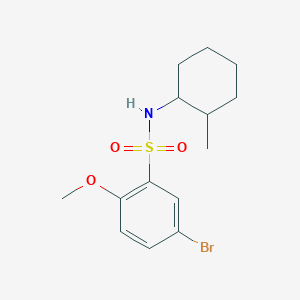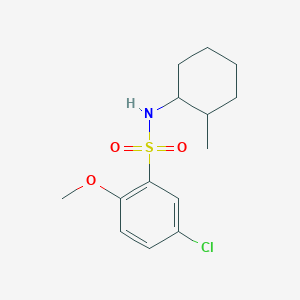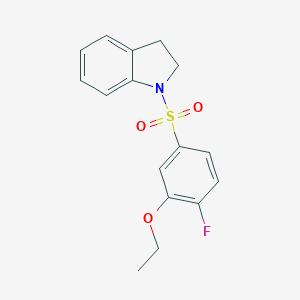
2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a benzenesulfonyl group attached to the indole core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The benzenesulfonyl group can be introduced through sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy or fluorine groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and catalysts like palladium on carbon (Pd/C).
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine: This compound has a piperidine ring instead of an indole core, leading to different chemical and biological properties.
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound contains a piperazine ring and an ethanone group, which also result in distinct properties.
1-ethoxy-2-fluorobenzene: This simpler compound lacks the indole and sulfonyl groups, making it less complex but useful in different contexts.
The uniqueness of 2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C16H16FNO3S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16FNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3 |
Clave InChI |
KDUKWNNLXTYYDD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
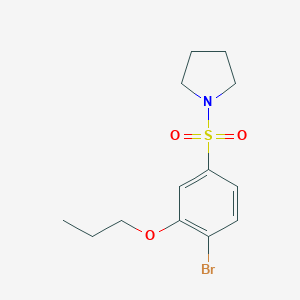
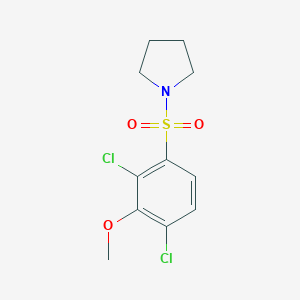
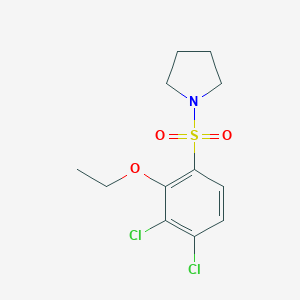
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
